Kynurenic acid

Catalog No.
S532008
CAS No.
492-27-3
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kynurenic acid

CAS Number

492-27-3

Product Name

Kynurenic acid

IUPAC Name

4-oxo-1H-quinoline-2-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)

InChI Key

HCZHHEIFKROPDY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Kynurenic acid; Kynurenic acid; Kynuronic acid; Quinurenic acid;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O

Description

The exact mass of the compound Kynurenic acid is 189.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58973. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic - Xanthurenates. It belongs to the ontological category of quinolinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuromodulator and Neuroprotective Properties

KYNA is known to act as a neuromodulator, influencing neuronal activity in the brain. Studies suggest it might play a role in regulating excitatory signaling through its ability to antagonize glutamate receptors []. This has led researchers to investigate its potential neuroprotective effects in conditions like neurodegenerative diseases and excitotoxic brain injury [].

Immunomodulation and Inflammation

The kynurenine pathway, of which KYNA is a metabolite, is linked to the immune system's response. Research suggests KYNA might have immunomodulatory properties, potentially influencing both inflammatory and anti-inflammatory processes []. This has opened avenues for exploring its role in various inflammatory diseases and immune disorders.

Gut-Brain Axis

The gut microbiome plays a role in KYNA production. Studies suggest a potential link between gut microbiota composition, KYNA levels, and brain function []. This emerging field of research explores the possibility of KYNA influencing the gut-brain axis, a communication pathway between the gut and the central nervous system.

Kynurenic Acid as a Research Tool

Due to its ability to modulate glutamate receptors, KYNA is a valuable tool in neuroscience research. Scientists use it to study glutamatergic transmission and its role in various brain functions []. This allows for a deeper understanding of the nervous system and the potential development of therapies targeting glutamate signaling.

Origin and Significance:

KYNA is a byproduct of the kynurenine pathway, a major route for the breakdown of the essential amino acid L-tryptophan []. This pathway plays a crucial role in various physiological processes, and KYNA is emerging as a potential modulator of these functions []. Research suggests that KYNA levels might be altered in neurological and psychiatric disorders, making it a target for potential therapeutic interventions [].


Molecular Structure Analysis

KYNA possesses a unique structure with the formula C₁₀H₇NO₃. It belongs to the class of quinolinemonocarboxylic acids, featuring a core quinoline ring with a carboxylic acid group and a hydroxyl group attached. This structure offers key functionalities that contribute to its biological activity:

  • Carboxylic acid group: This group allows KYNA to participate in various biochemical reactions and interact with other molecules through ionic bonding [].
  • Hydroxyl group: This group contributes to KYNA's solubility in water and potential hydrogen bonding interactions with other molecules, which might be crucial for its function [].
  • Planar aromatic ring structure: The rigid, planar structure of the quinoline ring might influence how KYNA interacts with other molecules, potentially contributing to its receptor binding properties.

Chemical Reactions Analysis

Synthesis:

KYNA is not typically synthesized in a laboratory setting for research purposes due to its natural abundance. However, the kynurenine pathway enzymes in the body convert kynurenine to KYNA [].

Decomposition:

Other Relevant Reactions:

KYNA acts as a ligand for several receptors, including N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors, where it functions as an antagonist []. This means it can bind to these receptors but not activate them, potentially modulating the effects of other neurotransmitters.


Physical And Chemical Properties Analysis

  • Molecular weight: 189.17 g/mol []
  • Melting point: 286 °C
  • Solubility: Soluble in water (13.3 g/L at 25 °C)
  • Stability: Relatively stable under physiological conditions []

KYNA's primary mechanism of action is believed to be through its interaction with various neurotransmitter receptors in the brain. By acting as an antagonist at NMDA, AMPA, and kainate receptors, KYNA can modulate glutamatergic neurotransmission, a major excitatory system in the brain []. This modulation might influence cognitive function, neuroprotection, and excitotoxicity (damage caused by excessive glutamate stimulation) []. Additionally, KYNA might interact with other receptors and signaling pathways, potentially influencing immune function and inflammatory processes.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.7

Exact Mass

189.04

Appearance

Solid powder

Melting Point

282.5 °C
280°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H030S2S85J

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Pictograms

Irritant

Irritant

Other CAS

13593-94-7
492-27-3

Wikipedia

Kynurenic_acid

Dates

Modify: 2023-08-15
1: Fejes-Szabó A, Bohár Z, Vámos E, Nagy-Grócz G, Tar L, Veres G, Zádori D, Szentirmai M, Tajti J, Szatmári I, Fülöp F, Toldi J, Párdutz Á, Vécsei L. Pre-treatment with new kynurenic acid amide dose-dependently prevents the nitroglycerine-induced neuronal activation and sensitization in cervical part of trigemino-cervical complex. J Neural Transm (Vienna). 2014 Jul;121(7):725-38. doi: 10.1007/s00702-013-1146-2. Epub 2014 Jan 3. PubMed PMID: 24385076.
2: Steiner L, Gold M, Mengel D, Dodel R, Bach JP. The endogenous α7 nicotinic acetylcholine receptor antagonist kynurenic acid modulates amyloid-β-induced inflammation in BV-2 microglial cells. J Neurol Sci. 2014 Sep 15;344(1-2):94-9. doi: 10.1016/j.jns.2014.06.032. Epub 2014 Jun 23. PubMed PMID: 25064444.
3: Turski WA, Małaczewska J, Marciniak S, Bednarski J, Turski MP, Jabłoński M, Siwicki AK. On the toxicity of kynurenic acid in vivo and in vitro. Pharmacol Rep. 2014 Dec;66(6):1127-33. doi: 10.1016/j.pharep.2014.07.013. Epub 2014 Aug 8. PubMed PMID: 25443745.
4: Małaczewska J, Siwicki AK, Wójcik R, Turski WA, Kaczorek E. The in vitro effect of kynurenic acid on the rainbow trout (Oncorhynchus mykiss) leukocyte and splenocyte activity. Pol J Vet Sci. 2014;17(3):453-8. PubMed PMID: 25286653.
5: Tajti J, Majlath Z, Szok D, Csati A, Toldi J, Fulop F, Vecsei L. Novel kynurenic acid analogues in the treatment of migraine and neurodegenerative disorders: preclinical studies and pharmaceutical design. Curr Pharm Des. 2015;21(17):2250-8. Review. PubMed PMID: 25557633.
6: Beggiato S, Tanganelli S, Fuxe K, Antonelli T, Schwarcz R, Ferraro L. Endogenous kynurenic acid regulates extracellular GABA levels in the rat prefrontal cortex. Neuropharmacology. 2014 Jul;82:11-8. doi: 10.1016/j.neuropharm.2014.02.019. Epub 2014 Mar 7. PubMed PMID: 24607890.
7: Walczak K, Deneka-Hannemann S, Jarosz B, Zgrajka W, Stoma F, Trojanowski T, Turski WA, Rzeski W. Kynurenic acid inhibits proliferation and migration of human glioblastoma T98G cells. Pharmacol Rep. 2014 Feb;66(1):130-6. doi: 10.1016/j.pharep.2013.06.007. Epub 2014 Feb 1. PubMed PMID: 24905318.
8: Tuboly G, Tar L, Bohar Z, Safrany-Fark A, Petrovszki Z, Kekesi G, Vecsei L, Pardutz A, Horvath G. The inimitable kynurenic acid: the roles of different ionotropic receptors in the action of kynurenic acid at a spinal level. Brain Res Bull. 2015 Mar;112:52-60. doi: 10.1016/j.brainresbull.2015.02.001. Epub 2015 Feb 9. PubMed PMID: 25677204.
9: Okada K, Angkawidjaja C, Koga Y, Kanaya S. Structural and mechanistic insights into the kynurenine aminotransferase-mediated excretion of kynurenic acid. J Struct Biol. 2014 Mar;185(3):257-66. doi: 10.1016/j.jsb.2014.01.009. Epub 2014 Jan 25. PubMed PMID: 24473062.
10: Kassai F, Kedves R, Gyertyán I, Tuka B, Fülöp F, Toldi J, Lendvai B, Vécsei L. Effect of a kynurenic acid analog on home-cage activity and body temperature in rats. Pharmacol Rep. 2015 Dec;67(6):1188-92. doi: 10.1016/j.pharep.2015.04.015. Epub 2015 May 9. PubMed PMID: 26481540.
11: Albuquerque EX, Schwarcz R. Kynurenic acid as an antagonist of α7 nicotinic acetylcholine receptors in the brain: facts and challenges. Biochem Pharmacol. 2013 Apr 15;85(8):1027-32. doi: 10.1016/j.bcp.2012.12.014. Epub 2012 Dec 25. Review. PubMed PMID: 23270993; PubMed Central PMCID: PMC3721521.
12: Zador F, Samavati R, Szlavicz E, Tuka B, Bojnik E, Fulop F, Toldi J, Vecsei L, Borsodi A. Inhibition of opioid receptor mediated G-protein activity after chronic administration of kynurenic acid and its derivative without direct binding to opioid receptors. CNS Neurol Disord Drug Targets. 2014;13(9):1520-9. PubMed PMID: 25478797.
13: Wang J, Simonavicius N, Wu X, Swaminath G, Reagan J, Tian H, Ling L. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35. J Biol Chem. 2006 Aug 4;281(31):22021-8. Epub 2006 Jun 5. PubMed PMID: 16754668.
14: Parada-Turska J, Zgrajka W, Majdan M. Kynurenic acid in synovial fluid and serum of patients with rheumatoid arthritis, spondyloarthropathy, and osteoarthritis. J Rheumatol. 2013 Jun;40(6):903-9. doi: 10.3899/jrheum.121035. Epub 2013 Apr 15. PubMed PMID: 23588943.
15: Klein C, Patte-Mensah C, Taleb O, Bourguignon JJ, Schmitt M, Bihel F, Maitre M, Mensah-Nyagan AG. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction. Neuropharmacology. 2013 Jul;70:254-60. doi: 10.1016/j.neuropharm.2013.02.006. Epub 2013 Feb 17. PubMed PMID: 23422298.
16: Hornok V, Bujdosó T, Toldi J, Nagy K, Demeter I, Fazakas C, Krizbai I, Vécsei L, Dékány I. Preparation and properties of nanoscale containers for biomedical application in drug delivery: preliminary studies with kynurenic acid. J Neural Transm (Vienna). 2012 Feb;119(2):115-21. doi: 10.1007/s00702-011-0726-2. Epub 2011 Nov 8. PubMed PMID: 22065206.
17: Uwai Y, Honjo H, Iwamoto K. Interaction and transport of kynurenic acid via human organic anion transporters hOAT1 and hOAT3. Pharmacol Res. 2012 Feb;65(2):254-60. doi: 10.1016/j.phrs.2011.11.003. Epub 2011 Nov 16. PubMed PMID: 22108572.
18: Oláh G, Herédi J, Menyhárt A, Czinege Z, Nagy D, Fuzik J, Kocsis K, Knapp L, Krucsó E, Gellért L, Kis Z, Farkas T, Fülöp F, Párdutz A, Tajti J, Vécsei L, Toldi J. Unexpected effects of peripherally administered kynurenic acid on cortical spreading depression and related blood-brain barrier permeability. Drug Des Devel Ther. 2013 Sep 16;7:981-7. doi: 10.2147/DDDT.S44496. eCollection 2013. PubMed PMID: 24068867; PubMed Central PMCID: PMC3782408.
19: DiNatale BC, Murray IA, Schroeder JC, Flaveny CA, Lahoti TS, Laurenzana EM, Omiecinski CJ, Perdew GH. Kynurenic acid is a potent endogenous aryl hydrocarbon receptor ligand that synergistically induces interleukin-6 in the presence of inflammatory signaling. Toxicol Sci. 2010 May;115(1):89-97. doi: 10.1093/toxsci/kfq024. Epub 2010 Jan 27. PubMed PMID: 20106948; PubMed Central PMCID: PMC2855350.
20: Marosi M, Nagy D, Farkas T, Kis Z, Rózsa E, Robotka H, Fülöp F, Vécsei L, Toldi J. A novel kynurenic acid analogue: a comparison with kynurenic acid. An in vitro electrophysiological study. J Neural Transm (Vienna). 2010 Feb;117(2):183-8. doi: 10.1007/s00702-009-0346-2. Epub 2009 Dec 2. PubMed PMID: 19953278.

Explore Compound Types